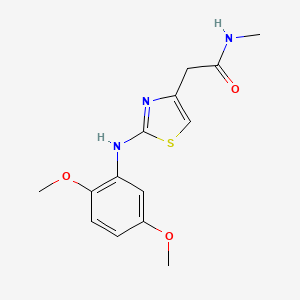
2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a prominent feature in the structure of many authorized antimicrobials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amino group, a dimethoxyphenyl group, and a methylacetamide group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiazole ring, the amino group, the dimethoxyphenyl group, and the methylacetamide group would likely influence its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Intramolecular Hydrogen Bonds and Rotamers
The study by Bernès et al. (2002) explores the structural nuances of 2,4-disubstituted thiazoles, revealing the impact of intermolecular hydrogen bonds on the stabilization of twisted rotamers. This insight is crucial for understanding the molecular geometry and reactivity of thiazole compounds (Bernès et al., 2002).
Novel Heterocyclic Synthesis
Abu‐Hashem et al. (2020) report the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of thiazole derivatives in creating pharmacologically active heterocyclic compounds (Abu‐Hashem et al., 2020).
Biological Activities
Antimicrobial and Antitumor Activities
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety with thiazole scaffolds, demonstrating significant antimicrobial properties. This study highlights the potential of thiazole derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Anticancer Evaluation
Tiwari et al. (2017) focused on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity. The study provides valuable insights into the potential therapeutic applications of thiazole derivatives in cancer treatment (Tiwari et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-15-13(18)6-9-8-21-14(16-9)17-11-7-10(19-2)4-5-12(11)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLPLSRDEOKNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

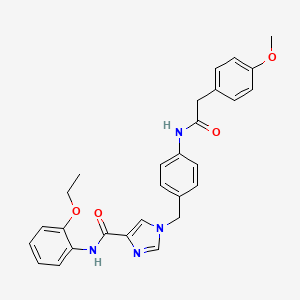
![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
![N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2865594.png)



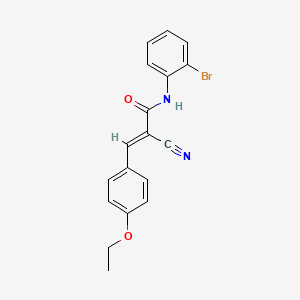
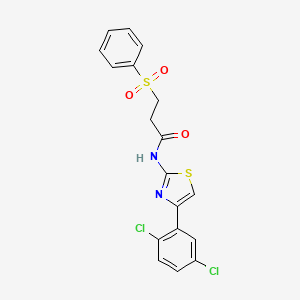

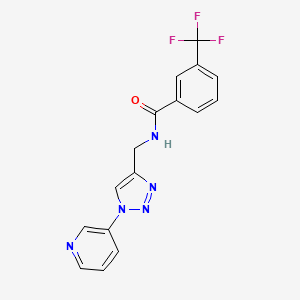
![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
